molecular formula C24H32N2O4 B5051532 N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

N-{[1-(3-ethoxybenzyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide

Cat. No.: B5051532
M. Wt: 412.5 g/mol
InChI Key: WXJZEYLYZUGOCA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides have a wide range of biological activities and are found in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. In this case, the amine would be 1-(3-ethoxybenzyl)-3-piperidinyl]methylamine .


Molecular Structure Analysis

The molecule consists of a benzene ring attached to an amide group, which is in turn attached to a piperidine ring (a six-membered ring with one nitrogen atom) and an ethoxybenzyl group .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions at the benzylic position (the carbon adjacent to the benzene ring). The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Properties

IUPAC Name

N-[[1-[(3-ethoxyphenyl)methyl]piperidin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-4-30-20-10-5-8-18(14-20)16-26-13-7-9-19(17-26)15-25-24(27)21-11-6-12-22(28-2)23(21)29-3/h5-6,8,10-12,14,19H,4,7,9,13,15-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJZEYLYZUGOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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